molecular formula C38H40N6S4Si B12304836 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile CAS No. 1331742-87-0

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile

Cat. No.: B12304836
CAS No.: 1331742-87-0
M. Wt: 737.1 g/mol
InChI Key: AVOHDDSBXREGHM-UHFFFAOYSA-N
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Description

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile is a complex organic compound that features a benzothiadiazole core. This compound is notable for its unique structure, which includes multiple heteroatoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, pyridine, bromine, and cyanating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate various molecular pathways, making it useful in applications such as fluorescence and electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile is unique due to its complex structure, which includes multiple heteroatoms and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

CAS No.

1331742-87-0

Molecular Formula

C38H40N6S4Si

Molecular Weight

737.1 g/mol

IUPAC Name

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile

InChI

InChI=1S/C38H40N6S4Si/c1-3-5-7-9-11-13-19-49(20-14-12-10-8-6-4-2)31-21-29(27-17-15-25(23-39)33-35(27)43-47-41-33)45-37(31)38-32(49)22-30(46-38)28-18-16-26(24-40)34-36(28)44-48-42-34/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI Key

AVOHDDSBXREGHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)C4=CC=C(C5=NSN=C45)C#N)SC(=C2)C6=CC=C(C7=NSN=C67)C#N)CCCCCCCC

Origin of Product

United States

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